Intracellular Drug Delivery: Docosanoic Acid SLNs Outperform C14–C18 Fatty Acid SLNs
In a direct head-to-head study, docosanoic acid solid lipid nanoparticles (DAS) delivered enrofloxacin into RAW 264.7 macrophages at a 26.1–29.0 fold increase over free drug, while octadecanoic acid (C18) SLNs (OAS) achieved only 9.3–10.3 fold, hexadecanoic acid (C16) SLNs (HAS) achieved 4.7–5.3 fold, and tetradecanoic acid (C14) SLNs (TAS) achieved 4.5–5.0 fold [1]. The longer-chain C22 carrier also exhibited slower intracellular drug elimination and longer retention [1].
| Evidence Dimension | Intracellular enrofloxacin delivery efficacy (fold increase vs. free drug) |
|---|---|
| Target Compound Data | Docosanoic acid SLNs (DAS, C22): 26.1–29.0 fold |
| Comparator Or Baseline | Octadecanoic acid SLNs (OAS, C18): 9.3–10.3 fold; Hexadecanoic acid SLNs (HAS, C16): 4.7–5.3 fold; Tetradecanoic acid SLNs (TAS, C14): 4.5–5.0 fold |
| Quantified Difference | DAS delivers approximately 2.8× more drug than OAS, 5.5× more than HAS, and 6.0× more than TAS |
| Conditions | RAW 264.7 macrophage cell line; co-incubation for 0.25–4 h; enrofloxacin as model drug |
Why This Matters
This directly informs procurement decisions for nanocarrier development: C22 SLNs provide a 2.8-fold delivery advantage over the nearest C18 competitor, reducing the required dose for equivalent intracellular efficacy.
- [1] Meng, K., Chen, D., Yang, F., Zhang, A., Tao, Y., Qu, W., Pan, Y., Hao, H., & Xie, S. (2020). Intracellular delivery, accumulation, and discrepancy in antibacterial activity of four enrofloxacin-loaded fatty acid solid lipid nanoparticles. Colloids and Surfaces B: Biointerfaces, 194, 111196. View Source
